molecular formula C15H18N4O4 B2898538 (3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034284-18-7

(3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2898538
CAS No.: 2034284-18-7
M. Wt: 318.333
InChI Key: FLMHSNPJPFTDHO-UHFFFAOYSA-N
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Description

The compound (3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule. This compound, characterized by its complex structure and functional group diversity, finds its relevance in multiple scientific domains due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, beginning with the construction of the isoxazole and pyrazine rings. A plausible route may start with the synthesis of 3,5-Dimethylisoxazole through a cyclization reaction involving a suitable precursor. This intermediate could then be coupled with a pyrrolidine derivative, possibly involving a nucleophilic substitution or similar coupling reaction, to form the final product.

Industrial Production Methods

On an industrial scale, the production may involve optimization of reaction conditions to ensure high yield and purity, such as temperature control, choice of solvents, and purification techniques. The use of catalytic agents or phase transfer catalysts might be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

  • Oxidation: This compound might react with oxidizing agents leading to the formation of oxidized derivatives.

  • Reduction: Reduction of specific functional groups within the compound can yield reduced forms with potential variations in activity.

  • Substitution: The presence of reactive groups in the molecule allows for substitution reactions, introducing new functional groups into the compound.

Common Reagents and Conditions

Common reagents involved in these reactions might include hydrogen peroxide or potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides or similar reagents for substitution reactions. Conditions like acidic or basic media, temperature, and solvent choice play crucial roles in these transformations.

Major Products Formed

Major products from these reactions include various derivatives that maintain the core structure but with modified functional groups, potentially altering their properties and activities.

Scientific Research Applications

Chemistry

In chemistry, (3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone serves as a valuable intermediate in the synthesis of more complex molecules, contributing to the development of new chemical entities and materials.

Biology and Medicine

The compound's potential biological activity makes it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its therapeutic potential, including antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In the industrial sector, the compound can be utilized in the creation of specialty chemicals, agrochemicals, and materials science, where its unique chemical structure may impart desirable properties to the end products.

Comparison with Similar Compounds

When compared to similar compounds, (3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone stands out due to its unique combination of functional groups, which can result in distinct chemical behaviors and biological activities. Similar compounds might include other isoxazole or pyrazine derivatives with different substitutions, such as:

  • 3-Methylisoxazole derivatives

  • 2-Methoxypyrazine analogs

  • Pyrrolidine-based compounds with varying side chains

These compounds, while structurally related, may exhibit different reactivity and application profiles, highlighting the uniqueness of this compound in scientific research and industrial applications.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-9-12(10(2)23-18-9)15(20)19-7-4-11(8-19)22-14-13(21-3)16-5-6-17-14/h5-6,11H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMHSNPJPFTDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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